molecular formula C20H15N3O4 B13840034 N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide

N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide

Cat. No.: B13840034
M. Wt: 361.3 g/mol
InChI Key: BOBDICYPEGXTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is a coumarin-derived acetamide featuring a chromen-4-one core substituted with a 3-hydroxyl group, a 4-imidazol-1-ylphenyl moiety at the 2-position, and an acetamide group at the 6-position. Its molecular formula is C₂₀H₁₅N₃O₄ (molecular weight: 361.36 g/mol). The compound’s structural uniqueness arises from the imidazole ring, which introduces polarity and hydrogen-bonding capacity, and the chromen-4-one scaffold, known for photophysical and bioactive properties .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C20H15N3O4/c1-12(24)22-14-4-7-17-16(10-14)18(25)19(26)20(27-17)13-2-5-15(6-3-13)23-9-8-21-11-23/h2-11,26H,1H3,(H,22,24)

InChI Key

BOBDICYPEGXTTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)N4C=CN=C4

Origin of Product

United States

Preparation Methods

Formation of the 4-oxochromen Core with Hydroxy Substitution

The chromenone core is typically synthesized via condensation reactions such as the Pechmann condensation or Knoevenagel condensation, followed by cyclization.

  • Typical reagents: Phenolic compounds substituted with hydroxy groups, β-ketoesters or malonates.
  • Conditions: Acid catalysis (e.g., sulfuric acid or Lewis acids), heating under reflux.
  • Outcome: 4-oxochromen derivatives bearing hydroxy groups at position 3 or 6.

Acetylation to Form the Acetamide Group

The final functionalization step involves acetylation of the amino group on the chromenone-imidazole conjugate.

  • Reagents: Acetyl chloride or acetic anhydride.
  • Conditions: Mild base (e.g., pyridine) or acid catalysis, room temperature or slight heating.
  • Purification: Removal of excess reagents by aqueous workup.

Purification and Characterization

Purification Techniques

  • Crystallization: Using solvents such as ethanol, methanol, acetone, or water mixtures at controlled temperatures (often between -10°C and 10°C).
  • Chromatography: Silica gel column chromatography or preparative HPLC to achieve high purity.
  • Ion Exchange Resins: For removing ionic impurities, strongly acidic or basic styrene-type resins may be used.

Characterization

  • Spectroscopic Methods: IR, $$ ^1H $$ and $$ ^{13}C $$ NMR, and mass spectrometry confirm the structure.
  • HPLC: Used to determine purity, often achieving >99% purity.
  • Melting Point: Crystalline product melting point confirms identity.

Representative Preparation Protocol (Literature-Informed)

Step Reagents and Conditions Description Yield (%) Notes
1 Phenolic precursor + β-ketoester, acid catalyst, reflux Formation of hydroxy-substituted 4-oxochromen scaffold 75-85 Reaction monitored by TLC
2 Chromenone intermediate + 4-imidazol-1-ylphenyl bromide, Pd catalyst, base, DMF, 80-100°C Cross-coupling to introduce imidazolylphenyl group 65-78 Inert atmosphere required
3 Amino intermediate + acetic anhydride, pyridine, RT Acetylation to form acetamide 90-95 Reaction time ~2 h
4 Crystallization from ethanol/water (1:5 to 1:20), 0 to 10°C Purification 85-90 Recrystallization improves purity to >99%

Research Discoveries and Optimization

  • Use of controlled pH and temperature during condensation and coupling steps improves yield and reduces side products.
  • Employing strongly acidic and basic ion exchange resins during purification removes ionic impurities effectively, enhancing product quality.
  • Reflux times optimized between 2 to 24 hours depending on step, balancing conversion and degradation.
  • Solvent ratios in crystallization (acetone/water or methanol/propanol mixtures) critically affect crystal quality and purity.
  • Advanced spectroscopic and chromatographic analyses confirm the absence of isomeric or positional impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide (): Shares the chromen-4-one core and acetamide group but substitutes the 2-position with a 4-methylphenyl group.

Coumarin-thiazolidinone hybrids (): Feature a thiazolidinone-acetamide linkage instead of the imidazolylphenyl group.

Benzothiazole-imidazole derivatives (): Replace the chromen-4-one core with a benzothiazole ring but retain the imidazole-acetamide motif.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP Solubility (mg/mL)*
Target Compound C₂₀H₁₅N₃O₄ 361.36 4-imidazolylphenyl, 3-OH 1.5 0.15
N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide C₁₈H₁₅NO₃ 293.3 4-methylphenyl 2.8 0.05
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₁H₂₆N₂O₄ 370.45 Morpholinone, isopropyl 2.1 0.10
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a) C₁₆H₁₅N₃O₂S 313.38 Benzothiazole, imidazole 1.8 0.20

*Solubility values are extrapolated from substituent hydrophilicity trends.

Key Observations:
  • Polarity : The target compound’s 3-hydroxyl and imidazole groups enhance polarity compared to the methylphenyl analog (), reducing logP from 2.8 to 1.5. This improves aqueous solubility but may limit membrane permeability.
  • Molecular Weight : The target compound’s higher molecular weight (361.36 vs. 293.3 for ) may impact bioavailability, necessitating formulation optimization.

Pharmacokinetic Considerations

  • Absorption : The target compound’s polarity may reduce intestinal absorption compared to lipophilic analogs like ’s methylphenyl derivative.
  • Morpholinone derivatives () may exhibit better metabolic stability due to steric hindrance.

Q & A

What are the recommended synthetic routes for N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide, and how can reaction conditions be optimized for yield improvement?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step approach:

Chromenone Core Formation: Start with a Pechmann condensation of substituted resorcinol derivatives and β-ketoesters under acidic conditions to form the 4-oxochromen scaffold .

Imidazole Substitution: Introduce the 4-imidazol-1-ylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .

Acetamide Functionalization: React the hydroxyl group at position 6 with acetyl chloride in dichloromethane (DCM) using Na₂CO₃ as a base, with iterative reagent additions to maximize conversion .
Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Use gradient solvent systems (e.g., 0–8% MeOH in DCM) for purification .
  • Adjust stoichiometry of acetyl chloride (1.5–2.0 equivalents) to avoid side reactions .

How should researchers approach structural elucidation and purity assessment of this compound using spectroscopic and chromatographic methods?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the chromenone backbone (δ ~6.8–8.2 ppm for aromatic protons), imidazole protons (δ ~7.2–7.5 ppm), and acetamide methyl group (δ ~2.1 ppm) .
    • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) with ≤5 ppm error .
  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O at ~1678 cm⁻¹, N–H at ~3291 cm⁻¹) .
  • HPLC Purity Assessment: Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm. Ensure ≥95% purity by integrating chromatographic peaks .

What strategies are effective in analyzing contradictory biological activity data across different studies involving this compound?

Level: Advanced
Methodological Answer:
Contradictions in bioactivity (e.g., anticancer efficacy) may arise from:

  • Cell Line Variability: Test across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific responses .
  • Assay Conditions: Standardize protocols for incubation time (24–72 hours), serum concentration (e.g., 10% FBS), and compound solubility (use DMSO ≤0.1% v/v) .
  • Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC₅₀ calculations) .
  • Data Normalization: Use Z-score analysis to account for inter-experimental variability .

How can structure-activity relationship (SAR) studies be designed to explore the role of the imidazole and chromenone moieties in biological activity?

Level: Advanced
Methodological Answer:

  • Analog Synthesis:
    • Replace the imidazole with other heterocycles (e.g., triazoles or oxadiazoles) via click chemistry .
    • Modify the chromenone’s hydroxyl group (e.g., methylation or glycosylation) to assess hydrophobicity effects .
  • Biological Testing:
    • Screen analogs for target-specific activity (e.g., kinase inhibition) using enzymatic assays .
    • Compare logP values (via HPLC) to correlate lipophilicity with membrane permeability .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding affinities for receptors like EGFR or PI3K .

What in vitro and in vivo models are appropriate for evaluating the compound's pharmacokinetic properties and toxicity profile?

Level: Advanced
Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) .
    • Caco-2 Permeability: Assess intestinal absorption using monolayers and LC-MS quantification .
  • In Vivo Toxicity:
    • Acute Toxicity: Administer graded doses (10–100 mg/kg) to rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
    • Subchronic Studies: Conduct 28-day repeated-dose trials with hematological and biochemical profiling .

How can researchers resolve challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Methodological Answer:

  • Process Optimization:
    • Replace toxic solvents (e.g., DCM) with ethanol/water mixtures for greener synthesis .
    • Implement flow chemistry for Suzuki-Miyaura coupling to enhance reproducibility .
  • Purification Strategies:
    • Use flash chromatography with automated fraction collectors for large batches .
    • Optimize recrystallization solvents (e.g., ethyl acetate/hexane) to improve crystal yield .

What analytical techniques are critical for detecting degradation products or impurities in batch samples?

Level: Basic
Methodological Answer:

  • LC-MS/MS: Identify degradation products (e.g., hydrolyzed acetamide) using a QTOF mass spectrometer in positive ion mode .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) .
  • Stability-Indicating Methods: Validate HPLC methods to separate degradation peaks from the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.